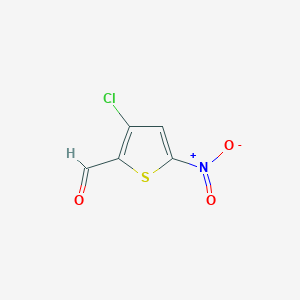

3-Chloro-5-nitrothiophene-2-carbaldehyde

Description

Contextualization within Halogenated Nitrothiophene Chemistry

Halogenated nitrothiophenes are a significant class of compounds in organic synthesis. The presence of both a halogen and a nitro group on the thiophene (B33073) ring dramatically influences its electronic properties and reactivity. The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution. The halogen atom, typically a chloro or bromo group, can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, further expanding the synthetic utility of these compounds.

The interplay between the halogen and the nitro group on the thiophene core allows for regioselective functionalization. For instance, the nitro group can direct incoming nucleophiles to specific positions on the ring, enabling the synthesis of highly substituted thiophene derivatives that would be challenging to prepare through other routes. This controlled reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex molecular architectures.

Significance of Multifunctionalized Thiophene Systems in Organic Synthesis

Thiophene and its derivatives are ubiquitous in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics. bohrium.comresearchgate.netmdpi.comnih.gov The incorporation of multiple functional groups onto the thiophene scaffold, creating multifunctionalized systems, significantly broadens their potential applications. Each functional group can be selectively addressed and transformed, providing a modular approach to the synthesis of a diverse library of compounds from a single precursor.

The combination of electron-donating and electron-withdrawing groups on the same thiophene ring can lead to interesting electronic and photophysical properties, making these systems attractive for applications in dyes, sensors, and organic semiconductors. researchgate.net Furthermore, the presence of multiple reaction sites allows for the construction of intricate molecular frameworks through sequential and orthogonal chemical transformations.

Overview of Aldehyde Moiety Utility in Heterocyclic Compound Derivatization

The aldehyde functional group is one of the most versatile moieties in organic chemistry, serving as a gateway to a vast array of other functional groups and molecular structures. researchgate.netdntb.gov.ua In the context of heterocyclic compounds like 3-Chloro-5-nitrothiophene-2-carbaldehyde, the aldehyde group provides a reactive handle for a multitude of transformations.

It can readily undergo nucleophilic addition reactions, condensation reactions (such as the Knoevenagel and Wittig reactions), and oxidation to a carboxylic acid or reduction to an alcohol. These transformations allow for the elongation of carbon chains, the formation of new carbon-carbon and carbon-heteroatom bonds, and the introduction of new functional groups. This versatility makes aldehyde-substituted heterocycles, including this compound, valuable starting materials for the synthesis of a wide range of more complex and functionally diverse molecules. nih.gov

Detailed Research Findings

Due to the specific nature of this compound, detailed experimental research findings directly pertaining to this exact compound are not extensively available in publicly accessible literature. However, based on the well-established principles of thiophene chemistry, a logical synthetic approach and expected reactivity can be inferred.

A plausible synthetic route to this compound would likely involve a multi-step process starting from a more readily available thiophene derivative. One potential pathway could begin with the chlorination of 2-thiophenecarboxaldehyde, followed by nitration. The directing effects of the aldehyde and chloro groups would need to be carefully considered to achieve the desired 3-chloro-5-nitro substitution pattern.

Alternatively, the synthesis could commence with a pre-functionalized thiophene, such as 3-chlorothiophene (B103000). Formylation of this starting material, likely via a Vilsmeier-Haack reaction, would introduce the aldehyde group at the 2-position. wikipedia.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com Subsequent nitration would then be directed by the existing substituents to yield the target compound. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com

Table 1: Plausible Synthetic Strategies for this compound

| Starting Material | Key Reactions | Expected Challenges |

| 2-Thiophenecarboxaldehyde | 1. Chlorination2. Nitration | Controlling regioselectivity during both chlorination and nitration steps. |

| 3-Chlorothiophene | 1. Formylation (e.g., Vilsmeier-Haack)2. Nitration | Achieving high regioselectivity in the formylation step and controlling the nitration conditions to avoid over-reaction or decomposition. |

Spectroscopic Data of Related Compounds

Table 2: Spectroscopic Data for Related Thiophene Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |

| Thiophene-2-carbaldehyde (B41791) rsc.org | 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) | 183.1, 144.0, 136.5, 135.2, 128.4 | 113.0 [M+H]+ |

| 5-Nitrothiophene-2-carbaldehyde nih.gov | - | - | 157 [M]+ |

| 5-Chlorothiophene-2-carbaldehyde nist.gov | - | - | - |

Note: The spectroscopic data for this compound would be expected to show characteristic shifts due to the presence of the chloro and nitro substituents. The single proton on the thiophene ring would likely appear as a singlet in the aromatic region of the 1H NMR spectrum. The 13C NMR spectrum would show five distinct signals for the thiophene ring carbons and the aldehyde carbon.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCCHMGRUCAMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 3 Chloro 5 Nitrothiophene 2 Carbaldehyde

Condensation Reactions Involving the Aldehyde Group

The aldehyde functional group at the C-2 position of the thiophene (B33073) ring is a primary site for nucleophilic attack, leading to a variety of condensation products. These reactions are fundamental for extending the molecular framework and introducing new functional groups.

The reaction of 3-Chloro-5-nitrothiophene-2-carbaldehyde with primary amines results in the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comredalyc.org The reaction is typically catalyzed by a small amount of acid. redalyc.orgorientjchem.org Schiff bases derived from thiophene moieties are of significant interest due to their wide range of biological applications and chelating properties. oncologyradiotherapy.comnih.govnih.gov The general synthesis is straightforward, often involving mixing the aldehyde and a primary amine in a suitable solvent like ethanol. masterorganicchemistry.comoncologyradiotherapy.com

Table 1: Examples of Schiff Base Formation

| Reactant (Primary Amine) | Product (Schiff Base) |

| Aniline | N-((3-chloro-5-nitrothiophen-2-yl)methylene)aniline |

| 4-Methylaniline | N-((3-chloro-5-nitrothiophen-2-yl)methylene)-4-methylaniline |

| 4-Methoxyaniline | N-((3-chloro-5-nitrothiophen-2-yl)methylene)-4-methoxyaniline |

| Ethylamine | N-((3-chloro-5-nitrothiophen-2-yl)methylene)ethanamine |

N-acyl hydrazones are synthesized through the condensation of this compound with various N-acyl hydrazides (also known as carbohydrazides). mdpi.com This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazide on the aldehyde's carbonyl group, followed by dehydration. ekb.eg The resulting N-acyl hydrazone structure incorporates the thiophene ring and is characterized by the -CO-NH-N=CH- functional group. nih.gov These derivatives are recognized as privileged structures in medicinal chemistry. mdpi.com The synthesis is typically achieved by reacting the aldehyde with the appropriate hydrazide in a solvent like methanol (B129727) or ethanol, sometimes with acid catalysis. nih.govresearchgate.net

Table 2: Synthesis of N-Acyl Hydrazone Derivatives

| Reactant (N-Acyl Hydrazide) | Product (N-Acyl Hydrazone) |

| Benzhydrazide | N'-((3-chloro-5-nitrothiophen-2-yl)methylene)benzohydrazide |

| Isonicotinohydrazide | N'-((3-chloro-5-nitrothiophen-2-yl)methylene)isonicotinohydrazide |

| Acetic hydrazide | N'-((3-chloro-5-nitrothiophen-2-yl)methylene)acetohydrazide |

| 2-Chlorobenzhydrazide | 2-chloro-N'-((3-chloro-5-nitrothiophen-2-yl)methylene)benzohydrazide |

The reaction between this compound and thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. Thiosemicarbazones are a class of compounds formed by condensing an aldehyde or ketone with a thiosemicarbazide. researchgate.netjuniv.edu The reaction is a well-established method for synthesizing derivatives with a range of biological activities. chemmethod.comnih.gov The synthesis typically involves refluxing the aldehyde and thiosemicarbazide in a solvent such as ethanol. google.com The resulting (E/Z)-2-((3-chloro-5-nitrothiophen-2-yl)methylene)hydrazine-1-carbothioamide is of interest for its potential applications as a chelating agent and in the development of new therapeutic agents. nih.gov

Table 3: Condensation with Thiosemicarbazide

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiosemicarbazide | 2-((3-chloro-5-nitrothiophen-2-yl)methylene)hydrazine-1-carbothioamide |

| This compound | 4-Phenylthiosemicarbazide | 2-((3-chloro-5-nitrothiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide |

Transformations Involving the Halogen (Chlorine) Moiety

The chlorine atom at the C-3 position is susceptible to substitution, particularly due to the activating effect of the electron-withdrawing nitro group at C-5. This allows for the introduction of various nucleophiles onto the thiophene ring.

The chlorine atom on the this compound ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group in the para-like position (C-5) relative to the chlorine atom (C-3) stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. This pathway allows for the synthesis of diverse 3-substituted thiophene derivatives.

Table 4: Potential Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-5-nitrothiophene-2-carbaldehyde |

| Phenoxide | Sodium phenoxide (NaOPh) | 3-Phenoxy-5-nitrothiophene-2-carbaldehyde |

| Amine | Piperidine | 3-(Piperidin-1-yl)-5-nitrothiophene-2-carbaldehyde |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-5-nitrothiophene-2-carbaldehyde |

A specific and synthetically valuable application of nucleophilic substitution is the halogen-to-sulfur exchange reaction. This transformation is a key strategy for the construction of fused heterocyclic systems, particularly thieno[3,2-b]thiophenes. mdpi.com In this reaction, the chlorine atom of this compound is displaced by a sulfur nucleophile. For instance, reacting the compound with reagents like methyl thioglycolate in the presence of a base can lead to the formation of a 3-sulfenylthiophene intermediate, which can then undergo intramolecular cyclization to yield the thieno[3,2-b]thiophene (B52689) scaffold. mdpi.com

Table 5: Halogen-to-Sulfur Exchange for Heterocycle Synthesis

| Sulfur Nucleophile Reagent | Intermediate Product | Potential Final Product (after cyclization) |

| Sodium sulfide (B99878) (Na₂S) | 3-Mercapto-5-nitrothiophene-2-carbaldehyde | Thieno[3,2-b]thiophene derivative |

| Methyl thioglycolate | Methyl 2-((2-formyl-5-nitrothiophen-3-yl)thio)acetate | Substituted thieno[3,2-b]thiophene |

| 2-Mercaptoethanol | 3-((2-Hydroxyethyl)thio)-5-nitrothiophene-2-carbaldehyde | Dihydrothieno[3,2-b]oxathiine derivative |

Reactivity of the Nitro Group

The nitro group plays a pivotal role in the chemical behavior of this compound, primarily through its reduction to an amino group and its strong electron-withdrawing effects that influence the reactivity of the entire molecule.

Reduction of the Nitro Group to Amino Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, opening pathways to a wide array of derivatives. This reduction can be achieved using various reagents and conditions. Common methods for the reduction of nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, and chemical reduction using metals such as iron in acidic media. wikipedia.orggoogle.comsci-hub.se

For nitrothiophenes specifically, the reduction to aminothiophenes is a key step in the synthesis of biologically active compounds. beilstein-journals.orgnih.gov For instance, the reduction of a nitro group on a thiophene ring can be a precursor step in the synthesis of 2-aminothiophene derivatives which are known to possess a range of pharmacological activities. beilstein-journals.orgnih.govnih.gov While direct studies on the reduction of this compound are not extensively detailed in the provided context, the general principles of nitro group reduction are applicable. The choice of reducing agent is crucial to avoid unwanted side reactions with the aldehyde and chloro functionalities. Milder reducing agents or chemoselective methods would be preferred to preserve the aldehyde group for subsequent reactions.

Role of Nitro Group in Electron-Withdrawing Effects and Reactivity

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net In this compound, the nitro group at the 5-position significantly decreases the electron density of the thiophene ring. nih.govresearchgate.net This deactivation of the aromatic ring makes it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atom bearing the chloro group.

The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. beilstein-journals.orgsmolecule.com This increased reactivity is beneficial for various condensation and addition reactions involving the aldehyde group. Furthermore, the nitro group can act as a leaving group in certain nucleophilic aromatic substitution reactions, providing an alternative pathway for the synthesis of substituted thiophenes. mdpi.comresearchgate.net

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, including carbon-carbon bond-forming reactions and oxidation to carboxylic acids.

Aldol (B89426) Condensation Reactions with Thiophene Carbaldehyde Derivatives

Aldol condensation is a powerful tool for forming carbon-carbon bonds. Thiophene-2-carbaldehyde (B41791) and its derivatives readily participate in aldol and Claisen-Schmidt condensation reactions. solubilityofthings.comresearchgate.netsemanticscholar.orgrsc.org These reactions typically involve the reaction of the aldehyde with a ketone or another enolizable carbonyl compound in the presence of a base or acid catalyst. semanticscholar.orgrsc.org

For this compound, the electron-withdrawing nitro and chloro groups would further activate the aldehyde group towards nucleophilic attack, facilitating the aldol condensation. A typical reaction would involve the deprotonation of a ketone to form an enolate, which then attacks the carbonyl carbon of the thiophene carbaldehyde. Subsequent dehydration of the resulting aldol adduct would yield an α,β-unsaturated carbonyl compound, a chalcone (B49325) derivative if the reacting partner is an acetophenone. rsc.org

Table 1: Examples of Aldol Condensation Products from Thiophene Carbaldehydes

| Thiophene Aldehyde Reactant | Ketone Reactant | Product Type |

|---|---|---|

| Thiophene-2-carbaldehyde | Acetophenone | Thienyl Chalcone |

| 5-Nitrothiophene-2-carbaldehyde | Substituted Acetophenones | Nitro-substituted Thienyl Chalcone |

Conversion to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 3-chloro-5-nitrothiophene-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis, as carboxylic acids are versatile intermediates for the preparation of esters, amides, and acid chlorides. semanticscholar.orgbeilstein-journals.org

Standard oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O). The choice of oxidant is important to ensure compatibility with the other functional groups on the thiophene ring. For example, a one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde involves chlorination followed by oxidation. google.com A similar strategy could potentially be applied to this compound. The resulting 3-chloro-5-nitrothiophene-2-carboxylic acid would be a valuable building block for further synthetic manipulations.

Annulation and Cyclization Reactions to Form Fused Heterocycles

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-b]thiophenes and other related structures. The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions.

Annulation reactions often involve the construction of a new ring onto the existing thiophene core. For instance, a common strategy for synthesizing thieno[3,2-b]thiophenes involves the reaction of a 3-halothiophene bearing an electron-withdrawing group at the 2-position with a sulfur-containing nucleophile, such as a thioglycolate ester. This is followed by a base-promoted intramolecular cyclization. mdpi.comresearchgate.net In the case of this compound, the aldehyde group could first be modified or involved in a reaction that introduces a suitable side chain for subsequent cyclization.

Another approach involves [3+2] annulation reactions where the thiophene derivative acts as a component in a cycloaddition reaction. chim.it The electron-deficient nature of the thiophene ring in this compound, due to the nitro group, could influence its reactivity in such transformations. Furthermore, cyclization can be achieved through reactions involving both the aldehyde and the chloro group, or by transformations that utilize the reactivity of the nitro group. For example, reduction of the nitro group to an amine, followed by reaction of the resulting amino aldehyde with a suitable reagent, can lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene-2-carbaldehyde |

| 2-Aminothiophene |

| 3-Chloro-5-nitrothiophene-2-carboxylic acid |

| 5-Chlorothiophene-2-carboxylic acid |

| Thieno[3,2-b]thiophene |

| Acetophenone |

| Chalcone |

| Potassium permanganate |

| Chromium trioxide |

| Silver oxide |

| Palladium on carbon |

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

The aldehyde functional group of this compound is a primary site for reactions leading to the formation of five-membered aromatic rings containing nitrogen and sulfur, such as thiazoles and thiadiazoles.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this starting material typically proceeds via a two-step sequence involving the formation of a thiosemicarbazone intermediate. The initial step is the condensation reaction between the aldehyde group of this compound and thiosemicarbazide. This type of reaction is a standard method for preparing thiosemicarbazones from aldehydes. nih.govresearchgate.net The resulting intermediate, (E)-2-((3-chloro-5-nitrothiophen-2-yl)methylene)hydrazine-1-carbothioamide, can then undergo oxidative cyclization to yield the 1,3,4-thiadiazole ring. Various oxidizing agents can be employed for this cyclization step.

For thiazole synthesis, the Hantzsch thiazole synthesis is a classical and widely used method, which typically involves the condensation of an α-haloketone with a thioamide. ijper.orgbepls.com While this remains a primary route for thiazole ring formation, specific documented examples of synthesizing thiazoles directly from this compound using this or other methods were not prominently found in the surveyed literature.

Formation of Thieno[2,3-d]pyrimidine (B153573) Systems via Mannich-Type Reactions

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological and pharmaceutical relevance, often considered bioisosteres of purines. saspublishers.comnih.gov Their synthesis can be achieved through various strategies, commonly starting from a pre-formed, functionalized thiophene ring onto which the pyrimidine ring is constructed. jisciences.com

The specific synthesis of thieno[2,3-d]pyrimidine systems from this compound through a pathway involving Mannich-type reactions is not extensively documented in scientific literature. The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine. saspublishers.com Application of this specific reaction type for the annulation of a pyrimidine ring onto the this compound core appears to be an uncommon synthetic route.

Formation of Thieno[3,2-b]thiophene Derivatives

The thieno[3,2-b]thiophene core is a valuable scaffold in materials science, particularly for the development of organic semiconductors. nih.gov One established method for constructing this fused ring system is the Fiesselmann thiophene synthesis. This reaction involves the condensation of a 3-chlorothiophene (B103000) bearing a carbonyl group at the C-2 position with methyl thioglycolate in the presence of a base. nih.gov

In the context of this compound, the chloro-substituent at the C-3 position can be displaced by the thiolate generated from methyl thioglycolate. This is followed by an intramolecular condensation reaction between the newly introduced side chain and the aldehyde group at the C-2 position, leading to the formation of the second thiophene ring. Research on structurally similar compounds, such as 3-chlorothiophene-2-carboxylates and 3-nitrothiophenes with carbonyl groups, demonstrates the viability of this approach. nih.govmdpi.comresearchgate.net The reaction of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of potassium tert-butoxide affords the corresponding 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov Similarly, reactions on nitro-substituted thiophenes with carbonyl groups proceed via nucleophilic substitution of the nitro group, followed by cyclization. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 3-Chloro-5-nitrothiophene-2-carbaldehyde.

In a hypothetical 1H NMR spectrum, one would expect to observe a singlet for the aldehydic proton, typically in the range of δ 9.8-10.5 ppm. Additionally, a singlet for the remaining proton on the thiophene (B33073) ring would be present, with its chemical shift influenced by the electron-withdrawing effects of the adjacent chloro, nitro, and aldehyde groups.

The 13C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the aldehydic carbonyl carbon (typically δ 180-190 ppm), the carbon atoms of the thiophene ring, and the carbon atom bonded to the chlorine. The chemical shifts of the thiophene ring carbons would be significantly affected by the positions of the substituents.

A hypothetical data table for the NMR analysis is presented below. Please note that these are estimated values and not based on experimental data.

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehydic Proton | 9.9 - 10.2 | Singlet | 1H | -CHO |

| Thiophene Ring Proton | 8.0 - 8.5 | Singlet | 1H | H-4 |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aldehydic Carbonyl | 180 - 185 | C=O |

| Thiophene Ring Carbons | 120 - 160 | C2, C3, C4, C5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the nitro group (NO2), the carbon-chlorine bond (C-Cl), and the vibrations of the thiophene ring.

A table of expected IR absorption bands is provided below. These are general ranges and the exact positions would be specific to the molecule.

| Functional Group | Characteristic Absorption (cm-1) |

| Aldehyde C=O Stretch | 1690 - 1715 |

| Nitro N-O Asymmetric Stretch | 1500 - 1560 |

| Nitro N-O Symmetric Stretch | 1335 - 1370 |

| Thiophene Ring C=C Stretch | 1400 - 1500 |

| C-Cl Stretch | 600 - 800 |

| Aldehyde C-H Stretch | 2700 - 2850 (two bands) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak ([M]+) would correspond to the exact mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with 35Cl and 37Cl isotopes in an approximate 3:1 ratio).

Analysis of the fragmentation pattern could reveal the loss of functional groups such as the nitro group (-NO2), the aldehyde group (-CHO), or the chlorine atom (-Cl), providing evidence for the connectivity of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Chloro-5-nitrothiophene-2-carbaldehyde from first principles. These methods model the electronic and geometric structure of the molecule, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are used to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. mdpi.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com For thiophene (B33073) derivatives, these calculations help predict their behavior in chemical reactions and their potential as materials in electronic applications. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Thiophene Derivative (Note: This data is representative of computational studies on similar thiophene systems and is provided for illustrative purposes.)

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -3.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 eV | Indicates molecular stability and reactivity. |

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution and reactivity sites of a molecule. The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the nitro and carbaldehyde groups due to their high electronegativity. The region around the hydrogen atom of the aldehyde group and potentially the carbon atoms attached to the electron-withdrawing groups would likely exhibit a positive potential (blue), marking them as electrophilic sites. This analysis is invaluable for predicting how the molecule will interact with other reagents, particularly in nucleophilic and electrophilic substitution or addition reactions.

Reaction Mechanism Investigations

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Theoretical calculations can be used to model the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energy of these species, a reaction profile can be constructed, revealing the activation energy required for the reaction to proceed.

For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile attacks the thiophene ring, DFT calculations can determine which carbon atom is most susceptible to attack and map the pathway of the substitution of the chloro or nitro group. mdpi.com Such studies provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level. nih.gov

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These parameters, based on conceptual DFT, provide a quantitative framework for understanding the molecule's reactive nature. mdpi.com

Key reactive parameters include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large energy gap, while a "soft" molecule has a small gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are essential for comparing the reactivity of different molecules and for understanding the driving forces behind chemical reactions, such as the polar mechanisms often seen in cycloaddition or substitution reactions involving nitro-containing compounds. nih.govmdpi.com

Based on a comprehensive search of available scientific literature, there are no specific published computational or theoretical chemistry studies focusing on "this compound" that fall within the scope of the requested article outline.

Specifically, detailed research findings for the following sections could not be located for this exact compound:

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Hydrogen Bonding Networks

While computational studies, including molecular docking and Hirshfeld surface analysis, have been conducted on various derivatives of thiophene-2-carbaldehyde (B41791) and other related nitrothiophene compounds, this information does not directly apply to this compound. Adhering to the strict requirement of focusing solely on the specified compound, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.

Role As a Building Block and Precursor in Complex Organic Synthesis

Precursor to Complex Heterocyclic Scaffolds

The thiophene (B33073) nucleus is considered a "privileged pharmacophore" in medicinal chemistry, and its derivatives are key components in numerous approved drugs. nih.gov The structure of 3-Chloro-5-nitrothiophene-2-carbaldehyde is particularly suited for constructing larger, more intricate heterocyclic systems. Halogen-substituted thiophenes are frequently used in annulation reactions to build fused ring systems, such as thieno quinoline-thiophene.comthiophenes, via halogen-to-sulfur exchange reactions. mdpi.com

The inherent biological potential of the thiophene ring makes its derivatives attractive targets for medicinal chemistry research. nih.govmdpi.com The aldehyde group of this compound provides a reactive handle for condensation and cyclization reactions to create a diverse library of compounds for biological screening. For instance, thiophene carboxamide scaffolds, which can be derived from such precursors, have been investigated for their antiproliferative effects against cancer cell lines. mdpi.com Similarly, other synthesized thiophene-2-carboxamide derivatives have shown potential antioxidant and antibacterial activities. nih.gov

This compound is a key intermediate in the synthesis of biologically active molecules. quinoline-thiophene.comevitachem.com The nitro group is a feature in several established pharmaceutical agents, and its presence on the thiophene ring is of significant interest. mdpi.com The reactive aldehyde functional group allows for further chemical modifications, enabling the construction of complex molecules designed to interact with specific biological targets. quinoline-thiophene.comsmolecule.com Although a direct synthetic route from this specific carbaldehyde to a marketed drug is not detailed in the provided research, its status as a highly functionalized building block makes it an ideal starting point for the synthesis of potential new therapeutic agents. quinoline-thiophene.com

| Application Area | Significance of this compound | Example of Resulting Scaffold/Derivative Class |

|---|---|---|

| Medicinal Chemistry Research | Serves as a starting material for creating diverse derivatives for biological screening. mdpi.comnih.gov | Thiophene Carboxamides mdpi.comnih.gov |

| Potential Pharmaceuticals | Acts as a key intermediate for building complex, biologically active molecules. quinoline-thiophene.comevitachem.com | Complex Heterocycles mdpi.com |

The biological activity of thiophene derivatives extends beyond pharmaceuticals into the agricultural sector. Derivatives of thiophene-2-carbaldehyde (B41791) are actively explored for their potential application as agrochemicals. smolecule.com The unique chemical properties imparted by the thiophene ring and its substituents can lead to the development of novel herbicides, fungicides, or insecticides.

Application in Functional Materials Research

Beyond life sciences, this compound is a valuable precursor in materials science, particularly for the synthesis of organic materials with tailored electronic and optical properties.

The development of π-conjugated push-pull systems is a cornerstone of modern organic electronics. These systems, which feature electron-donating ("push") and electron-withdrawing ("pull") moieties connected by a conjugated spacer, are essential for creating materials with significant nonlinear optical or specific electronic properties. The this compound molecule is strongly electron-deficient due to the presence of both a nitro group and an aldehyde group. quinoline-thiophene.com This makes it an excellent "pull" component or a precursor to one. For example, aldehyde precursors are used in Knoevenagel condensation reactions to synthesize donor-acceptor functionalized heterocyclic dyes. mdpi.com

The unique electronic structure of this compound makes it a useful intermediate for creating specialized organic materials. quinoline-thiophene.com Closely related compounds like 5-nitrothiophene-2-formaldehyde are known to be valuable in the preparation of photoelectric materials for devices such as Light Emitting Diodes (LEDs) and solar cells. quinoline-thiophene.com The specific arrangement of functional groups on the thiophene ring can directly influence the electronic transport and optical properties of the final material. quinoline-thiophene.com Furthermore, the broader class of thiophene derivatives is utilized in the production of organic semiconductors and organic field-effect transistors (OFETs).

| Application Area | Function of this compound | Example of Material/System |

|---|---|---|

| π-Conjugated Systems | Serves as an electron-deficient ("pull") building block. quinoline-thiophene.com | Push-Pull Heterocyclic Dyes mdpi.com |

| Electronic/Optical Materials | Acts as an intermediate for materials with specific photoelectric properties. quinoline-thiophene.com | Organic Semiconductors, Photoelectric Materials quinoline-thiophene.com |

Precursor for Thieno[3,2-b]thiophene (B52689) Derivatives in Advanced Materials

This compound serves as a crucial building block in the synthesis of thieno[3,2-b]thiophene derivatives, a class of fused heterocyclic compounds that are integral to the development of advanced functional materials. The inherent electronic properties and structural rigidity of the thieno[3,2-b]thiophene core make its derivatives highly sought after for applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.

The synthetic utility of this compound in this context stems from the presence of two key reactive sites on the thiophene ring: the chloro substituent at the 3-position and the nitro group at the 5-position, both of which are activated by the electron-withdrawing carbaldehyde group at the 2-position. This activation facilitates the construction of the second fused thiophene ring.

A primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, followed by an intramolecular cyclization. In this approach, the chlorine atom at the C-3 position acts as a leaving group. The reaction is typically initiated by treating this compound with a sulfur-containing nucleophile, such as an alkali metal salt of a thioglycolic acid ester (e.g., methyl thioglycolate) in the presence of a base. The electron-withdrawing nature of the adjacent carbaldehyde group enhances the electrophilicity of the C-3 carbon, making it susceptible to nucleophilic attack.

Following the initial substitution, the newly introduced sulfur-containing side chain undergoes a base-promoted intramolecular condensation reaction. This cyclization step results in the formation of the second thiophene ring, yielding the thieno[3,2-b]thiophene scaffold. The versatility of this method allows for the introduction of various substituents on the newly formed ring by choosing appropriately substituted thioglycolate derivatives.

An alternative, though less common, pathway could involve the displacement of the nitro group, which is also a competent leaving group in SNAr reactions, particularly when activated by adjacent electron-withdrawing groups. However, the chloro group is generally a more facile leaving group in such transformations for the synthesis of thieno[3,2-b]thiophenes. mdpi.com

The resulting thieno[3,2-b]thiophene-carbaldehyde derivatives can be further elaborated through various organic reactions. The aldehyde functional group, for instance, can be converted into other functionalities or used in condensation reactions to extend the π-conjugation of the molecule, which is a critical factor for tuning the electronic and optical properties of the final material.

The thieno[3,2-b]thiophene derivatives synthesized from this compound are characterized by their planar structure, which promotes intermolecular π-π stacking and efficient charge transport. These properties are paramount for their application as active materials in organic semiconductors. The ability to modify the peripheral positions of the thieno[3,2-b]thiophene core allows for the fine-tuning of their solubility, energy levels (HOMO/LUMO), and solid-state packing, thereby optimizing the performance of electronic devices.

Q & A

Q. What bioactivity screening approaches are suitable for evaluating this compound’s potential in medicinal chemistry?

- In Vitro Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 16 µg/mL observed in chloro-nitrothiophenes).

- Molecular Docking : Simulate interactions with bacterial enoyl-ACP reductase (FabI), a target for nitroheterocyclic inhibitors. Compare binding affinities with nitrofurantoin as a reference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.